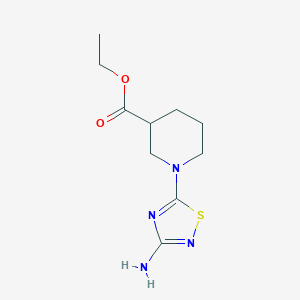

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate

CAS No.: 2549024-15-7

Cat. No.: VC11848872

Molecular Formula: C10H16N4O2S

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549024-15-7 |

|---|---|

| Molecular Formula | C10H16N4O2S |

| Molecular Weight | 256.33 g/mol |

| IUPAC Name | ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13) |

| Standard InChI Key | UNJURFOEUGTFTE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |

| Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-thiadiazole moiety and an ethyl ester group. Its molecular formula is CHNOS, with a molecular weight of 281.35 g/mol . The structure combines a six-membered piperidine ring (with a nitrogen atom at position 1) and a five-membered 1,2,4-thiadiazole ring (containing sulfur and two nitrogen atoms). The ethyl carboxylate group at position 3 of the piperidine enhances solubility and modulates pharmacokinetic properties .

Key Structural Features:

-

Piperidine core: Provides conformational flexibility and serves as a scaffold for bioactivity.

-

1,2,4-Thiadiazole ring: Imparts electronic diversity and potential for hydrogen bonding via the amino group.

-

Ethyl ester: Facilitates membrane permeability and metabolic stability .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, as inferred from analogous thiadiazole-piperidine derivatives .

Synthetic Route (Generalized):

-

Formation of the 1,2,4-Thiadiazole Ring:

-

Piperidine Functionalization:

-

Esterification:

Example Reaction Conditions:

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 281.35 g/mol | |

| Solubility | Moderately soluble in polar solvents (e.g., DMSO, methanol) | |

| LogP (Partition Coefficient) | ~1.31 (predicted) | |

| pKa | ~8.5 (amine group) |

Thermal Stability: Decomposes above 200°C, as observed in related piperidine-thiadiazole derivatives .

Pharmacological and Biological Activities

Antimicrobial and Antiviral Activity

-

Thiadiazole-piperidine hybrids demonstrate broad-spectrum activity against bacterial and viral pathogens .

-

Example: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives inhibit HIV-1 protease with IC < 10 µM .

Central Nervous System (CNS) Effects

-

Piperidine-thiadiazole compounds act as muscarinic cholinergic agonists, showing potential in treating Alzheimer’s disease by enhancing cognitive function .

-

Binding Affinity: IC values of 0.2–19.0 ng/ml in 3H-Oxotremorine-M receptor assays .

Applications in Drug Development

Agrochemicals

-

Used as intermediates in fungicides and herbicides due to sulfur’s electronegativity and heterocyclic stability .

Material Science

Diagnostic Reagents

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Optimize substituents on the piperidine and thiadiazole rings to enhance bioavailability .

-

In Vivo Toxicology: Assess long-term toxicity and metabolic pathways in animal models .

-

Targeted Drug Delivery: Develop nanoparticle formulations to improve CNS penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume